{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features an amino group, a dimethylamino propyl side chain, and a benzimidazole ring structure, which contribute to its unique chemical properties and biological activities. Benzimidazole derivatives are known for their diverse pharmacological effects, including antibacterial and antifungal activities.
The compound is identified by the CAS number 1232803-21-2 and is classified under organic compounds with significant medicinal properties. It is synthesized through various organic reactions that manipulate the benzimidazole framework. The classification of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol falls within the category of heterocyclic compounds, specifically those containing both benzene and imidazole rings .
The synthesis of {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol typically involves several key steps:
Industrial production methods may optimize these synthetic routes for large-scale applications, employing techniques like continuous flow reactors and high-throughput screening to enhance reaction efficiency.
The molecular formula for {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol is , with a molecular weight of approximately 248.33 g/mol. The InChI representation is as follows:
This structure consists of a benzimidazole ring fused with an amino group and a hydroxymethyl substituent, contributing to its reactivity and potential biological interactions.
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions:
For oxidation, common agents include potassium permanganate and chromium trioxide. Reduction typically uses lithium aluminum hydride or sodium borohydride, while substitution reactions may involve alkyl halides or acyl chlorides under acidic or basic conditions.
The mechanism of action for {5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate enzyme activity or alter signal transduction pathways, leading to various biological effects depending on the context of use.
While specific physical properties such as melting point and boiling point are not readily available in the literature for this compound, general characteristics include:
The compound's reactivity is influenced by its functional groups:
These properties make it suitable for various applications in medicinal chemistry .
{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol has potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its antibacterial and antifungal properties suggest it could be explored as a therapeutic agent against microbial infections. Additionally, its unique structural characteristics may allow for further modifications leading to novel compounds with enhanced biological activities .
The construction of the benzimidazole core precedes side-chain modification. Modern routes leverage ortho-nitroaniline precursors due to their superior stability compared to ortho-phenylenediamines. As demonstrated in sulfur-mediated redox condensations, ortho-nitroanilines react with aryl methanols under transition metal-free conditions using elemental sulfur and DABCO at 140–150°C. This single-pot transformation achieves simultaneous nitro group reduction and cyclocondensation, yielding 2-substituted benzimidazoles with moderate-to-excellent efficiency (45–92%) [4]. Crucially, this method tolerates halogen atoms (F, Cl, Br) and methyl groups on the aryl ring, enabling late-stage diversification of the 5-position essential for the target compound [4].
Alternatively, solid-phase synthesis offers advantages for sequence control. Chlorotrityl resin immobilizes amino acid starters (e.g., alanine), enabling iterative coupling, cyclization, and oxidation to build benzoxazole/benzimidazole analogs. This approach minimizes intermediate purification but requires acid-labile linkers (e.g., 1% TFA/DCM cleavage) [2]. For the target molecule, selective protection/deprotection strategies are needed to differentiate the 5-amino and 2-hydroxymethyl groups during assembly.
Table 1: Benzimidazole Core Formation via Sulfur-Mediated Redox Condensation [4]
ortho-Nitroaniline Substituent | Aryl Methanol | Reaction Temp (°C) | Yield (%) |
---|---|---|---|
4-Methyl | Benzyl alcohol | 140 | 76 |
4-Chloro | 4-Fluorobenzyl alcohol | 150 | 80 |
5-Bromo | 2-Methylbenzyl alcohol | 150 | 75 |
4,5-Dimethyl | 4-Chlorobenzyl alcohol | 150 | 88 |
The 1-alkylation of the benzimidazole nitrogen with 3-(dimethylamino)propyl chloride (or equivalent) is pivotal. Solid-phase approaches anchor the nascent benzimidazole core via acid-stable linkers, permitting alkylation under mild basic conditions (K₂CO₃/DMF). Excess alkyl halide (2.5–3 equiv) ensures complete N-alkylation, with reaction completion verified by LCMS after resin cleavage [2]. Temperature optimization is critical: reactions below 60°C show <50% conversion, while >80°C promotes dialkylation. Microwave-assisted synthesis (100°C, 30 min) enhances solid-phase alkylation yields to >90% [2] [6].
In solution phase, phase-transfer catalysis (PTC) using tetrabutylammonium bromide enables efficient alkylation in biphasic systems (toluene/50% NaOH). This suppresses O-alkylation byproducts and improves reaction homogeneity. Post-alkylation, aqueous workup removes inorganic salts, though chromatographic purification is often needed to isolate monoalkylated products [6].
Functionalization at C-2 and C-5 requires precise regiocontrol. The 2-hydroxymethyl group is installed via:
The 5-amino group is introduced via nucleophilic aromatic substitution (SNAr). 5-Chloro/fluoro-benzimidazoles react with ammonia (7M in MeOH) or KNH₂ in DMSO at 100–120°C. Microwave irradiation (150°C, 20 min) enhances conversion to >95% with reduced decomposition. Protecting the 2-hydroxymethyl group (e.g., as TBS ether) prevents side reactions during amination [4] [5].
Table 2: SNAr Amination of Halogenated Benzimidazoles [5]
Benzimidazole Substrate | Amination Agent | Conditions | Yield (%) |
---|---|---|---|
5-Fluoro-1-(protected)-benzimidazole | NH₃ (7M in MeOH) | 65°C, 24h | 78 |
5-Chloro-1-(protected)-benzimidazole | KNH₂ | DMSO, 100°C, 8h | 82 |
5-Bromo-1-(protected)-benzimidazole | NH₄Cl/CuI | DMF, 120°C, 12h | 68 |
The synthesis route significantly impacts yield, purity, and scalability:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison [1] [2] [6]
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Overall Yield (Dodecamer) | 15–20% (after 12 steps) | 8–12% (after 12 steps) |
Purity (Crude Product) | >80% | 50–70% |
Purification Method | Resin washing (no chromatography) | Column chromatography/recrystallization |
Reaction Scale | Millimole-limited (0.05–0.1 mmol/g resin) | Kilogram-scale feasible |
Automation Compatibility | High (standard peptide synthesizers) | Moderate (custom reactors) |
Solid-phase synthesis excels in iterative processes by enabling intermediate purification via simple resin washes. Trityl-based resins (e.g., 2-chlorotrityl chloride) permit mild cleavage (1% TFA/DCM), preserving acid-sensitive functionalities like the hydroxymethyl group [1]. However, reaction kinetics are impeded by poor swelling in nonpolar solvents, limiting solvent choice.
Solution-phase synthesis offers superior reaction monitoring (TLC, NMR) and flexible solvent/temperature selection. However, multi-step sequences suffer from cumulative purification losses. Scavenger resins (e.g., polymer-bound borohydride) streamline workup but add cost [6]. For the target molecule, solution-phase is preferable beyond 6 steps due to resin loading constraints.
Scaling benzimidazole synthesis introduces critical challenges:
Continuous flow reactors address these limitations:
Table 4: Continuous Flow Parameters for Key Steps [2] [6]
Reaction Step | Reactor Type | Conditions | Residence Time | Output (kg/day) |
---|---|---|---|---|
Reductive cyclization | Packed-bed (Pd/C) | H₂ (10 bar), EtOH, 80°C | 15 min | 14.2 |
2-Carboxylate reduction | Micro-mixer | LiAlH₄/THF, 25°C | 90 sec | 8.7 |
5-Fluoro amination | Tubular reactor | NH₃ (20 bar), DMSO, 180°C | 8 min | 11.5 |
Process intensification via flow chemistry enhances sustainability by reducing solvent use 5-fold and energy consumption 70% compared to batch processes. This is critical for cost-effective manufacturing of aminoalkyl-benzimidazole derivatives [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8